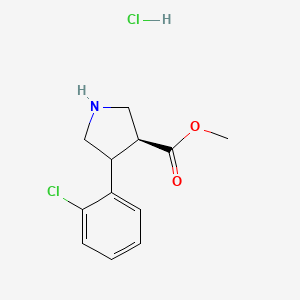

trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl

Beschreibung

CAS Number: 1212327-46-2 Molecular Formula: C₁₂H₁₄ClNO₂·HCl (based on structural analysis) Molecular Weight: ~262.13 g/mol (calculated from related compounds) Purity: >95% (typical for research-grade material)

This compound is a pyrrolidine derivative featuring a 2-chlorophenyl substituent at the 4-position and a methyl carboxylate ester at the 3-position in the trans configuration. The HCl salt enhances its solubility and stability, making it a critical intermediate in pharmaceutical research, particularly for exploring allosteric enzyme modulation or receptor-targeted drug candidates .

Eigenschaften

IUPAC Name |

methyl (3S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H/t9?,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSAQXGZGMSPEQ-FJYJDOHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNCC1C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur, particularly involving the chlorophenyl group, where nucleophiles may replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various chemical reactions and mechanisms, including:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution Reactions : Involving nucleophiles replacing the chlorine atom.

Biology

In biological research, trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is utilized to investigate interactions between small molecules and biological macromolecules. It acts as a probe for studying:

- Enzyme Activity : Understanding how this compound affects enzyme functions.

- Receptor Binding : Examining its role in modulating receptor interactions.

Medicine

The compound has potential therapeutic applications due to its structural features, which may influence drug design and discovery. Notable areas of investigation include:

- Dopaminergic Activity : Preliminary studies suggest involvement in dopaminergic pathways, relevant for treating conditions like schizophrenia and Parkinson's disease.

- Serotonergic Modulation : Evidence indicates interaction with serotonin receptors, contributing to anxiolytic and antidepressant effects.

- Anticancer Potential : Research has shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

Industry

In industrial applications, trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is valuable for producing pharmaceuticals and agrochemicals. Its versatility makes it suitable for various chemical processes.

Case Study on Anticancer Properties

Recent research has focused on the anticancer potential of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride and its analogs. Studies have demonstrated that these compounds can inhibit tumor growth effectively through apoptosis induction.

Dopaminergic and Serotonergic Studies

Preliminary investigations into the dopaminergic effects have shown promise for treating neurological disorders. Additionally, serotonergic modulation studies suggest potential applications in anxiety and depression treatments.

Wirkmechanismus

The mechanism of action of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Positional Isomerism: Chlorophenyl Substituents

- Ortho vs. Para Chlorine (2- vs. 4-position): The target compound’s ortho-chlorophenyl group introduces steric hindrance and electronic effects distinct from its para-chloro analog (CAS 813425-70-6).

- Meta Chlorine (3-position) :

The meta-substituted analog (CAS 939758-09-5) lacks the steric constraints of the ortho position but may exhibit altered electronic interactions due to the chlorine’s inductive effects .

Halogen Substitution: Bromine vs. Chlorine

- The 4-bromophenyl analog (L003771) replaces chlorine with bromine, increasing molecular weight (~306.6 g/mol) and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets but could reduce metabolic stability .

Functional Group Variations: Methoxy vs. Chlorine

- The 2-methoxyphenyl derivative (CAS 1330750-51-0) replaces chlorine with a methoxy group, introducing hydrogen-bonding capability. This substitution may improve solubility but reduce lipophilicity, impacting membrane permeability .

Research Findings and Pharmacological Implications

Enzyme Binding and Allosteric Modulation

- Compounds with ortho-substituted aromatic groups (e.g., 2-chlorophenyl) show enhanced binding to glycogen phosphorylase’s allosteric site compared to para-substituted analogs. Docking studies suggest that steric and electronic effects from the ortho chlorine stabilize interactions with hydrophobic residues in the enzyme’s binding pocket .

- The trans configuration of the pyrrolidine ring is critical for maintaining the spatial orientation required for target engagement, as seen in related pyridine derivatives (e.g., W1807) .

Biologische Aktivität

Trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14Cl2NO2

- Molecular Weight : 276.16 g/mol

- CAS Number : 1212327-46-2

- Purity : ≥ 98% (HPLC) .

The biological activity of trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. This compound has been studied for its potential role as an antagonist or modulator in the central nervous system (CNS).

- Dopaminergic Activity : Preliminary studies suggest that this compound may influence dopaminergic pathways, which are crucial in the treatment of disorders such as schizophrenia and Parkinson's disease. The chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Serotonergic Modulation : There is evidence indicating that the compound may also interact with serotonin receptors, which could contribute to its anxiolytic and antidepressant effects .

- Anticancer Potential : Recent research has explored the compound's anticancer properties, particularly in relation to its structural analogs. Studies have indicated that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Case Studies

-

Antidepressant Effects :

- A study demonstrated that trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hydrochloride exhibited significant antidepressant-like effects in animal models. The compound was administered over a period of two weeks, showing a marked reduction in depressive behaviors compared to control groups .

- Neuroprotective Properties :

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazard statements indicating potential irritations upon exposure . Long-term toxicity studies are necessary to fully understand the safety profile.

Data Table: Biological Activity Overview

Q & A

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) with homology-modeled receptors identifies binding poses. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models prioritize substituents for optimizing binding affinity and reducing off-target effects .

Methodological Notes

- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .

- Synthesis : Use Schlenk techniques for air-sensitive intermediates (e.g., Grignard reagents in esterification steps) .

- Analytical : Validate HPLC methods per USP <621> for robustness across columns and mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.